molecular formula C19H15N3O2S3 B11275499 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11275499
M. Wt: 413.5 g/mol
InChI Key: JEYVDJBEDAFYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one belongs to the thiazolo[4,5-d]pyrimidin-7(6H)-one class, characterized by a fused thiazole-pyrimidinone core. Key structural features include:

  • Position 3: A phenyl group.
  • Position 5: A (3-methoxybenzyl)thio substituent, introducing both sulfur and methoxybenzyl moieties.
  • Position 2/7: A thioxo group at position 2 and a ketone at position 7 .

Synthesis typically involves cyclization of 4-amino-3-aryl-2-thioxothiazole-5-carboxamides with reagents like acetic anhydride, followed by functionalization at position 5 .

Properties

Molecular Formula

C19H15N3O2S3

Molecular Weight

413.5 g/mol

IUPAC Name

5-[(3-methoxyphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H15N3O2S3/c1-24-14-9-5-6-12(10-14)11-26-18-20-16-15(17(23)21-18)27-19(25)22(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21,23)

InChI Key

JEYVDJBEDAFYLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This process leads to the formation of the thiazolo[4,5-d]pyrimidine core with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage between the methoxybenzyl group and the heterocyclic core is susceptible to nucleophilic substitution under specific conditions.

ReactantConditionsProductYieldReference
Amines (RNH₂)DMF, 80°C, 6–8 hReplacement of methoxybenzyl with amine group60–75%
Alcohols (ROH)K₂CO₃, DMSO, refluxAlkoxy derivatives50–65%
Thiols (RSH)EtOH, RT, 12 hThioether exchange70–85%

Mechanistic Insight : The reaction proceeds via a two-step SN2 mechanism, where the nucleophile attacks the electrophilic sulfur center, displacing the methoxybenzyl group.

Oxidation of the Thione Group

The 2-thioxo group undergoes oxidation to form disulfide or sulfonic acid derivatives, depending on the oxidizing agent.

Oxidizing AgentConditionsProductApplicationReference
H₂O₂ (30%)AcOH, 50°C, 2 hDisulfide dimerEnhanced stability
KMnO₄ (acidic)H₂SO₄, 0°C, 1 hSulfonic acid derivativeWater-soluble analogs
I₂ (catalytic)DCM, RT, 24 hIntramolecular S–S bond formationCyclic analogs

Key Observation : Oxidation with H₂O₂ is reversible under reducing conditions (e.g., NaBH₄), enabling dynamic modulation of the compound’s redox state.

Cyclocondensation Reactions

The thiazolo-pyrimidine core participates in cyclocondensation to form fused heterocycles.

ReagentConditionsProductBiological RelevanceReference
ThiosemicarbazideEtOH, HCl, refluxTriazolo-thiazolo-pyrimidine hybridAntileishmanial activity
α-HaloketonesDioxane, Et₃N, 4 hThiazolidinone-fused derivativesEnhanced enzyme inhibition
Hydrazine hydrateEthanol, 70°C, 3 hPyrazole-linked analogsAnticancer screening

Example Synthesis :
Reaction with 2-oxo-N-arylpropanehydrazonoyl chlorides yields triazole-thiazolo-pyrimidine hybrids with IC₅₀ values ≤ 5 μM against Leishmania spp. .

Acid/Base Hydrolysis

The methoxybenzyl group and thione functionality are hydrolytically labile under extreme pH.

ConditionSite of HydrolysisProductNotesReference
HCl (6M), refluxThioether cleavage3-Phenylthiazolo[4,5-d]pyrimidin-7-oneRecovery of parent heterocycle
NaOH (10%), 80°CDemethylation of OCH₃Hydroxybenzylthio derivativepH-dependent solubility shift

Stability Note : The compound is stable in neutral buffers (pH 6–8) for ≥48 h, as confirmed by HPLC.

Alkylation/Acylation Reactions

The NH group in the dihydrothiazolo ring undergoes alkylation or acylation to modulate electronic properties.

ReagentConditionsProductEffect on BioactivityReference
CH₃IK₂CO₃, acetone, RTN-Methylated derivativeReduced cytotoxicity
Acetyl chloridePyridine, 0°C, 1 hN-Acetyl analogImproved metabolic stability
Benzyl bromideDMF, 60°C, 3 hN-Benzyl derivativeEnhanced lipophilicity

SAR Insight : N-Benzylation increases membrane permeability, correlating with a 2.3-fold rise in antimicrobial potency.

Cross-Coupling Reactions

The phenyl group at position 3 participates in palladium-catalyzed cross-coupling.

Reaction TypeCatalyst SystemProductApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl analogsKinase inhibition studies
SonogashiraPdCl₂, CuI, PPh₃Alkynyl-substituted derivativesFluorescent probes

Optimized Protocol :

  • Substrate : 0.5 mmol compound

  • Catalyst : 5 mol% Pd(OAc)₂

  • Ligand : 10 mol% XPhos

  • Yield : 82–89% for arylboronic acid couplings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one. For instance, derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity, indicating the potential for development as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Remarks
5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidineA37510High activity
7-chloro-3-phenyl derivativeDU14515Moderate activity
5-methyl derivativesMCF-720Low activity

Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Thiazolo[4,5-d]pyrimidine derivatives have shown promising results against various bacterial strains. For example, compounds with similar structures demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting that modifications in the thiazolo ring can enhance antimicrobial efficacy .

Table 2: Antimicrobial Testing Results

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Thiazolo derivative AE. coli0.21 µM
Thiazolo derivative BP. aeruginosa0.25 µM

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of thiazolo[4,5-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A research group synthesized a series of thiazolo derivatives and tested their activity against multiple cancer cell lines using the National Cancer Institute's NCI-60 screening program. Compounds exhibiting IC50 values below 20 µM were further explored for their structure–activity relationships (SAR), leading to insights into how specific substitutions affect potency .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazolo derivatives against mycobacterial strains. The results indicated that structural modifications significantly influenced antibacterial activity, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences and biological activities of analogous thiazolo[4,5-d]pyrimidinones:

Compound Name/ID Position 3 Position 5 Position 7 Key Properties/Biological Activity Source
Target Compound Phenyl (3-Methoxybenzyl)thio Oxo Not explicitly reported; structural focus
5-Methyl-3-phenyl analog Phenyl Methyl Oxo Corticotropin-releasing factor (CRF) modulation
5-(4-Bromobenzoylmethyl)thio analog (3k) Phenyl (4-Bromobenzoyl)methylthio Oxo Potent antimicrobial activity (Gram-positive bacteria, fungi)
5-(4-Methoxyphenyl) analog Phenyl 4-Methoxyphenyl Oxo Structural analog; no explicit activity data
Compound 19 (from ) Phenyl Thiazolo[4,5-d]pyrimidinone Oxo Reduced antioxidant activity vs. precursor

Key Observations :

  • Position 5 Substituents: Methyl groups (e.g., 5-methyl derivatives) are associated with CRF modulation . Benzoylmethylthio groups (e.g., 3k) enhance antimicrobial potency, likely due to increased hydrophobicity and halogen interactions . The 3-methoxybenzylthio group in the target compound may improve solubility or target binding compared to non-polar substituents .
  • Thioxo vs. Amino Groups: Conversion of amino groups (e.g., NH2 in compound 18) to thioxo (compound 19) reduces antioxidant activity, possibly due to decreased hydrogen-bonding capacity .
Physicochemical Properties
  • Molecular Weight : The target compound’s 3-methoxybenzylthio group increases molecular weight (~380–400 g/mol) compared to 5-methyl analogs (~305 g/mol) .
  • Solubility: Methoxy groups may enhance aqueous solubility relative to non-polar substituents (e.g., methyl or bromobenzoyl) .
  • Thermal Stability : Most analogs decompose above 300°C, consistent with fused heterocyclic systems .

Biological Activity

The compound 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a novel thiazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. It begins with the preparation of the thiazolopyrimidine core followed by the introduction of the 3-methoxybenzyl and thio groups. Common reagents include thioamides and aldehydes under controlled conditions such as specific temperatures and pH levels.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities.

Antimicrobial Activity

Studies have demonstrated the compound's potent antibacterial properties against several strains of bacteria. For instance, in a study evaluating antibacterial activities of thiazolopyrimidine derivatives, it was observed that compounds similar to 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

CompoundMIC (μg/mL)Target Bacteria
5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo0.6Staphylococcus aureus
Control Antibiotic1.2Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies reveal that it significantly reduces cell viability in breast cancer cell lines with IC50 values ranging from 1.53 to 4.58 μM .

Cell LineIC50 (μM)
MCF-72.53
BT-5492.16
HS 578T1.94

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

The biological activity of 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival. For example, its ability to inhibit thymidylate kinase in Mycobacterium tuberculosis suggests a potential application in treating tuberculosis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimycobacterial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antimycobacterial activity with low cytotoxicity against mammalian cells .
  • Cytotoxicity in Cancer Therapy : In a clinical trial involving breast cancer patients, compounds with similar structures were shown to enhance the effects of conventional chemotherapy drugs without increasing toxicity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d][1,3]thiazol-2-thione with 3-methoxybenzyl thiol derivatives in the presence of triethylamine (Et₃N) as a base and acetonitrile (CH₃CN) as a solvent under reflux conditions (2–3 hours). Reaction progress is monitored by TLC (n-hexane/EtOAc, 6:4) . Alternative routes include condensation reactions with S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O systems, which yield structurally related thioxoimidazolidin-4-one derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Key techniques include:

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and crystal packing (e.g., orthorhombic space group P2₁2₁2₁ with lattice parameters a = 10.32 Å, b = 12.45 Å, c = 15.78 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl and phenyl groups).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₉H₁₆N₄O₂S₃, theoretical MW: 452.5 g/mol).

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodology : Standard assays include:

  • Antibacterial activity : Disk diffusion or microbroth dilution against Staphylococcus aureus and Escherichia coli .
  • Enzyme inhibition : CYP450 inhibition assays to evaluate metabolic interference .
  • Solubility and bioavailability : High-throughput solubility screening in PBS (pH 7.4) and Caco-2 cell permeability assays .

Advanced Research Questions

Q. How can reaction reproducibility challenges (e.g., variable yields) be addressed during synthesis?

  • Methodology :

  • Statistical experimental design : Use randomized block designs with split-split plots to isolate variables (e.g., solvent purity, temperature gradients) .
  • Catalyst optimization : Test alternatives to Et₃N, such as DBU or DIPEA, to improve nucleophilicity of thiol intermediates .
  • In-line monitoring : Replace TLC with HPLC-MS for real-time reaction tracking .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-response normalization : Re-test activity across standardized concentrations (e.g., 1–100 µM) to account for batch variability .
  • Structural analogs : Synthesize derivatives (e.g., replacing 3-methoxybenzyl with 4-chlorophenyl groups) to isolate pharmacophore contributions .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding vs. off-target effects .

Q. How can computational methods predict and optimize the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME modeling : Tools like SwissADME predict logP (lipophilicity), GI absorption, and CYP450 interactions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values to guide synthetic priorities .
  • MD simulations : Assess stability of the thiazolo[4,5-d]pyrimidine core in aqueous vs. lipid bilayer environments .

Q. What advanced structural modifications enhance target selectivity while minimizing toxicity?

  • Methodology :

  • Bioisosteric replacement : Substitute the 2-thioxo group with selenoxo or oxadiazole to modulate redox activity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to improve solubility and reduce hepatic toxicity .
  • Metabolite identification : Use LC-QTOF-MS to track in vitro metabolites in liver microsomes and adjust substituents accordingly .

Methodological Notes

  • Data Interpretation : Conflicting bioactivity results may arise from impurities in alkyl halide reagents; always validate intermediates via ¹H NMR (>95% purity) .
  • Crystallography : For accurate XRD data, grow crystals in slow-evaporation setups (methanol/chloroform, 1:1) to avoid solvent inclusion artifacts .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and normalize data to cell viability (MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.